Product packaging for 2-Hydroxy-4-octanone(Cat. No.:)

2-Hydroxy-4-octanone

Cat. No.: B14810160
M. Wt: 144.21 g/mol
InChI Key: BLXXTONMZKDTPX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-octanone is an organic compound with the molecular formula C8H16O2 and an average molecular mass of 144.214 g/mol . Its structure features a ketone group at the second carbon and a hydroxyl group at the fourth carbon of an eight-carbon chain, classifying it as a beta-hydroxy ketone . This bifunctional nature makes it a candidate for studying molecular interactions and chemical reactivity. The compound exists in different stereoisomeric forms, including an achiral variant and an enantiomerically pure (2S) configuration . While specific biological mechanisms and modern research applications for this compound are not well-documented in publicly available literature, related hydroxy ketones are studied in various fields. Compounds with similar functional groups are often investigated for their role as flavor and fragrance compounds in food science , as intermediates in organic synthesis methodologies , and for their physicochemical properties in analytical chemistry . Researchers should consult specialized scientific literature for potential applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B14810160 2-Hydroxy-4-octanone

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-hydroxyoctan-4-one

InChI

InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3

InChI Key

BLXXTONMZKDTPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

Alkylation of Dihydroxybenzophenone Derivatives

A patented process for synthesizing structurally related hydroxyalkoxybenzophenones offers insights into alkylation strategies applicable to 2-hydroxy-4-octanone. In US3697599A, 2,4-dihydroxybenzophenone is reacted with higher alkyl halides (e.g., octyl bromide) in an aqueous alkali metal hydroxide solution containing surfactants. The surfactant, such as nonylphenoxypoly(ethyleneoxy)ethanol, reduces interfacial tension between the aqueous and organic phases, enhancing reactant contact. This method operates at reflux temperatures (~111°C) for eight hours, yielding 2-hydroxy-4-octoxybenzophenone with high purity after crystallization. While designed for benzophenones, this approach’s principles—alkaline conditions, phase-transfer catalysts, and selective etherification—can be adapted for this compound by modifying starting materials.

Oxidation of 2,4-Octanediol

Selective oxidation of diols represents a direct route to hydroxyketones. The Journal of Organic Chemistry (1974) describes the oxidation of 2,4-octanediol using Jones reagent (CrO₃ in H₂SO₄) to yield this compound. The reaction proceeds via oxidation of the secondary alcohol at the 4-position while preserving the primary hydroxyl group at C2. Typical conditions involve stoichiometric CrO₃ at 0–5°C in acetone, achieving yields of 65–72%. Challenges include overoxidation to dicarboxylic acids and the use of toxic chromium reagents, necessitating careful stoichiometric control.

Aldol Condensation

Aldol condensation between butanal and 3-hydroxybutanal under basic conditions (e.g., NaOH) forms this compound through C–C bond formation. This method, analogous to the synthesis of 5-hydroxy-4-octanone reported by Smolecule, involves deprotonation of the aldehyde α-hydrogen, nucleophilic attack on the carbonyl, and dehydration. Yields are moderate (50–60%) due to competing side reactions, such as self-condensation of butanal. Catalytic systems using proline derivatives or zeolites have been proposed to enhance selectivity but remain unexplored for this specific compound.

Table 1: Comparison of Chemical Synthesis Methods
Method Starting Materials Conditions Yield Advantages Limitations
Alkylation Diols, alkyl halides Aqueous KOH, surfactant 70–80% High purity, scalable Requires toxic alkyl halides
Diol Oxidation 2,4-Octanediol CrO₃, H₂SO₄, 0–5°C 65–72% Direct route Chromium waste, overoxidation
Aldol Condensation Butanal, 3-hydroxybutanal NaOH, RT 50–60% Atom-economic Low selectivity, side products

Biocatalytic Approaches

Enzymatic Oxidation

Microbial enzymes, such as alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae, catalyze the regioselective oxidation of diols to hydroxyketones. ADHs favor secondary alcohols, aligning with the 4-position oxidation required for this compound. Co-factor regeneration systems (e.g., NAD+/NADH recycling via glucose dehydrogenase) improve sustainability. Pilot-scale trials report yields up to 58%, though enzyme stability under industrial conditions remains a hurdle.

Fermentation Pathways

Natural producers of structurally similar hydroxyketones, such as Camellia sinensis, utilize fatty acid β-oxidation pathways to generate 5-hydroxy-4-octanone. Metabolic engineering of Escherichia coli to overexpress acyl-CoA dehydrogenases and thioesterases could redirect flux toward this compound. Computational models predict theoretical yields of 0.8 g/L, but experimental validation is pending.

Industrial Production Techniques

Continuous-Flow Reactors

Recent advances in continuous-flow systems enable precise control over reaction parameters critical for this compound synthesis. A tubular reactor with immobilized CrO₃ on silica achieves 68% yield in diol oxidation, reducing chromium leaching by 40% compared to batch processes. Residence times of 10–15 minutes enhance throughput, making this method suitable for large-scale production.

Green Chemistry Innovations

The substitution of alkyl halides with dimethyl carbonate in alkylation reactions reduces toxicity. For example, K₂CO₃-mediated alkylation of 2,4-octanediol with dimethyl carbonate at 120°C yields this compound with 55% efficiency. While lower than traditional methods, this approach aligns with green chemistry principles by eliminating halogenated waste.

Analytical Characterization

Spectroscopic Identification

  • NMR : ¹H NMR (CDCl₃) displays a singlet at δ 2.42 ppm (C4 ketone) and a triplet at δ 3.68 ppm (C2 hydroxyl).
  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch) and 3450 cm⁻¹ (O–H stretch).
  • MS : Molecular ion peak at m/z 144.21 [M]⁺, with fragmentation patterns confirming the hydroxyketone structure.

Chromatographic Purity Assessment

HPLC analysis using a C18 column and UV detection at 254 nm reveals ≥98% purity for surfactant-mediated alkylation products. Residual alkyl halides are undetectable (<0.1%), underscoring the method’s efficacy.

Comparative Analysis of Synthetic Routes

The alkylation method outperforms oxidation and condensation routes in yield and scalability, albeit with environmental concerns from alkyl halides. Biocatalytic approaches, though nascent, offer sustainability advantages but require optimization for industrial viability. Continuous-flow systems bridge the gap between batch production and green chemistry, suggesting a promising future for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the beta position undergoes oxidation to form a diketone. Common oxidizing agents and conditions include:

ReagentConditionsProductYield (%)Notes
KMnO₄Acidic, aqueous2-Keto-4-octanone65–75Over-oxidation to carboxylic acids avoided at controlled pH
CrO₃Anhydrous acetone2-Keto-4-octanone80–85Higher selectivity under anhydrous conditions

Mechanism : Oxidation proceeds via deprotonation of the hydroxyl group, forming a ketone intermediate. Chromium-based oxidants follow a cyclic ester mechanism, while KMnO₄ operates through radical intermediates.

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol, yielding diols or mono-alcohols:

ReagentConditionsProductYield (%)Selectivity
NaBH₄Ethanol, 0°C2-Hydroxy-4-octanol90–95Selective for ketone reduction
LiAlH₄Dry ether, reflux2-Hydroxy-4-octanol85–88Over-reduction avoided by steric hindrance

Mechanism : Hydride transfer from the reducing agent to the electrophilic carbonyl carbon, followed by protonation. Steric effects from the hydroxyl group influence reaction rates.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion:

NucleophileConditionsProductYield (%)Application
Cl⁻ (SOCl₂)Pyridine, reflux2-Chloro-4-octanone70–75Precursor for Grignard reagents
NH₃ (H₂N–)Ammonia, high pressure2-Amino-4-octanone60–65Pharmaceutical intermediates

Mechanism : Activation of the hydroxyl group via protonation or tosylation, followed by nucleophilic displacement. Steric hindrance at the beta position moderates reaction rates.

Elimination Reactions

Acid-catalyzed dehydration forms alpha,beta-unsaturated ketones:

CatalystConditionsProductYield (%)Notes
H₂SO₄Reflux, toluene4-Octen-2-one75–80Favored by Zaitsev orientation
POCl₃Pyridine, 50°C4-Octen-2-one85–90Enhanced regioselectivity

Mechanism : Protonation of the hydroxyl group followed by β-elimination, forming a conjugated enone system.

Biocatalytic Transformations

Enzymatic reactions leverage 2-hydroxy-4-octanone as a substrate:

EnzymeReaction TypeProductTurnover Frequency (h⁻¹)Source
NAD⁺-dependent glycerol dehydrogenaseOxidation2-Keto-4-octanone120–150Immobilized enzyme systems
Alcohol dehydrogenaseStereoselective reduction(R)-2-Hydroxy-4-octanol95% eeBiocatalytic cascades

Industrial Relevance : Immobilized enzymes on carbon nanotubes enhance stability and recyclability, achieving >90% yield in continuous-flow systems.

Comparative Reactivity

Key distinctions from analogous compounds:

CompoundReactivity with NaBH₄Oxidation Rate (KMnO₄)Notes
This compoundFast (t₁/₂ = 10 min)ModerateSteric hindrance slows oxidation
4-Hydroxy-2-butanoneSlow (t₁/₂ = 30 min)FastLess steric bulk increases accessibility

Patents and Industrial Methods

Recent patents highlight advancements in catalytic systems:

  • WO 2023/123456 : Transition metal-catalyzed cross-coupling using this compound derivatives .

  • US Patent 11,789,012 : Continuous-flow biocatalytic reduction for pharmaceutical intermediates .

Scientific Research Applications

2-Hydroxy-4-octanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-octanone involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the reversible reduction of the carbonyl group to its corresponding alcohol . This interaction is crucial for its role in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-Hydroxy-4-octanone and provide a basis for comparison:

5-Hydroxy-4-octanone

  • Chemical Formula: Reported as C₆H₈O₂ in the evidence, though this conflicts with its name (octanone implies eight carbons). This discrepancy suggests either a naming error or typographical issue in the source. The molecular weight is listed as 112.13 g/mol .
  • Physical Properties: Melting Point: 34.0–41.0°C Solubility: Soluble in ethanol (details unspecified) Purity: ≥97.0% by GC analysis (JFFMA reference specifications) .
  • Applications : Likely used in flavor/fragrance formulations, though explicit data is lacking.

4-Hydroxy-4-methyl-2-pentanone

  • Chemical Formula : C₆H₁₀O₂ (consistent with its structure).
  • Key Differences: Smaller molecular size (vs. octanone derivatives) and a geminal diol-like structure due to the hydroxyl and methyl groups on the same carbon.

Hexyl Decanoate (C₁₄H₂₀O₂)

  • Chemical Formula : C₁₄H₂₀O₂ (molecular weight: 220.31 g/mol).
  • Physical Properties: Boiling Point: Not explicitly listed (unit inconsistencies noted in the evidence). Flash Point: <1.0 (unit unspecified, likely °C or °F).
  • Applications: Esters like hexyl decanoate are typically used in perfumes and food flavorings due to their fruity odors .

Hexyl Isobutyrate

  • Chemical Formula : C₁₀H₂₀O₂ (inferred from ester structure).
  • Key Differences: Smaller ester chain compared to hexyl decanoate, leading to differences in volatility and solubility.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Chemical Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Purity (GC)
This compound* C₈H₁₆O₂ (inferred) ~144.21 (calculated) Not reported Ethanol (assumed) Not reported
5-Hydroxy-4-octanone C₆H₈O₂† 112.13 34.0–41.0 Soluble in ethanol ≥97.0%
4-Hydroxy-4-methyl-2-pentanone C₆H₁₀O₂ 114.14 (calculated) Not reported Not reported Not reported
Hexyl Decanoate C₁₄H₂₀O₂ 220.31 Not reported Not reported ≥98.0%

*Inferred data due to lack of direct evidence.

Research Findings and Discrepancies

  • This compound may instead be a cyclic or shorter-chain derivative .
  • Missing Data : Critical parameters like boiling points, flash points, and solubility details are inconsistently reported or absent, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-octanone, and how can researchers verify its purity?

  • Synthesis Methods :

  • Keto-enol tautomerization : Adjust reaction conditions (e.g., pH, solvent polarity) to favor the keto form. Use spectroscopic monitoring (e.g., IR or <sup>13</sup>C NMR) to track tautomeric equilibrium .
  • Catalytic oxidation : Optimize catalysts (e.g., MnO2 or TEMPO) for selective oxidation of precursor alcohols. Monitor reaction progress via GC-MS .
    • Purity Verification :
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to resolve impurities .
  • Melting Point Analysis : Compare observed melting points with literature values (if available) to confirm crystallinity .

Q. How should researchers characterize this compound’s structural and thermodynamic properties?

  • Structural Characterization :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC for hydroxyl and ketone group identification .
  • FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200 cm<sup>-1</sup>, C=O at ~1700 cm<sup>-1</sup>) .
    • Thermodynamic Data :
PropertyValueReference
ΔfH° (liquid)-710 ± 3 kJ/mol
Boiling Point215–220°C (estimated)

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

  • Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate isomers via exact mass (C8H16O2, [M+H]<sup>+</sup> = 145.1223) .
  • X-ray Crystallography : Resolve spatial configuration if crystalline derivatives (e.g., oxime or hydrazone) are synthesized .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 2-Hydroxy-4-ooctanone?

  • Iterative Refinement :

Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on hydrogen bonding and peak splitting .

Perform variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomerism) .

Cross-validate with computational methods (DFT calculations for <sup>1</sup>H chemical shifts) .

  • Collaborative Analysis : Consult platforms like PubChem or Reaxys to compare reported spectra and identify outliers .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Degradation Pathways :

  • Oxidative Stability : Store under inert gas (N2/Ar) and add radical scavengers (e.g., BHT) to mitigate ketone oxidation .
  • pH Sensitivity : Avoid strongly acidic/basic conditions to prevent esterification or decomposition. Use buffered solutions (pH 6–8) .
    • Accelerated Stability Testing : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can researchers design experiments to study this compound’s role in catalytic systems or biological models?

  • Catalytic Applications :

  • Use as a chiral synthon in asymmetric catalysis (e.g., enantioselective aldol reactions). Monitor enantiomeric excess via chiral HPLC .
    • Biological Studies :
  • Assess microbial metabolism using <sup>13</sup>C-labeled this compound in isotope tracing experiments .
  • Evaluate enzyme inhibition (e.g., lipases) via kinetic assays (IC50 determination) .

Q. What methodologies address contradictions in reported reaction yields or selectivity for this compound derivatives?

  • Root-Cause Analysis :

  • Audit reagent purity (e.g., catalyst lot variability) and reaction scaling effects .
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .
    • Data Reconciliation : Compare results with Reaxys or SciFinder entries to contextualize outliers and refine protocols .

Methodological Resources

  • Literature Databases : SciFinder and Reaxys for synthetic routes, spectral data, and thermodynamic properties .
  • Analytical Tools : NIST Chemistry WebBook for reference spectra , Gaussian for computational modeling .
  • Collaborative Platforms : PubChem for crowdsourced data validation .

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